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Compound of Interest

Compound Name: 2-Methoxyhexane

Cat. No.: B15478497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
methoxyhexane (C₇H₁₆O), a saturated ether. The document details predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the

experimental protocols for acquiring such data, and includes a visual workflow for

spectroscopic analysis. This guide is intended to serve as a valuable resource for the

identification and characterization of this compound in a laboratory setting.

Spectroscopic Data
The following sections present the predicted spectral data for 2-methoxyhexane, organized for

clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-methoxyhexane.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxyhexane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.35 s 3H -OCH₃

~3.25 m 1H -CH(OCH₃)-

~1.3-1.5 m 2H
-CH₂- (adjacent to

CH)

~1.2-1.4 m 4H -CH₂-CH₂-

~1.05 d 3H -CH(OCH₃)CH₃

~0.9 t 3H -CH₂CH₃

Note: Predicted chemical shifts are based on typical values for alkyl ethers. Actual experimental

values may vary slightly depending on the solvent and experimental conditions.[1][2][3][4][5]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxyhexane

Chemical Shift (δ) ppm Carbon Type Assignment

~75-80 CH -CH(OCH₃)-

~55-60 CH₃ -OCH₃

~35-40 CH₂ -CH₂- (adjacent to CH)

~25-30 CH₂ -CH₂-

~22-26 CH₂ -CH₂-

~18-22 CH₃ -CH(OCH₃)CH₃

~14 CH₃ -CH₂CH₃

Note: Predicted chemical shifts are based on typical values for alkyl ethers and may vary based

on experimental conditions.[6][7][8][9][10]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-methoxyhexane is expected to be dominated by C-H and C-O stretching and

bending vibrations.

Table 3: Predicted IR Absorption Bands for 2-Methoxyhexane

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2850-3000 Strong C-H Stretch Alkane

1450-1470 Medium C-H Bend Alkane

1370-1390 Medium C-H Bend Alkane

1080-1150 Strong C-O Stretch Ether

Note: The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H) and 1680-

1750 cm⁻¹ (C=O) would be indicative of a pure ether sample.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and elemental composition. The

fragmentation of ethers is often characterized by alpha-cleavage.[11][12][13][14]

Table 4: Key Mass Spectrometry Data for 2-Methoxyhexane

m/z Relative Abundance Proposed Fragment

116 Low [M]⁺ (Molecular Ion)

59 High (Base Peak) [CH(CH₃)OCH₃]⁺

43 High [C₃H₇]⁺

41 Medium [C₃H₅]⁺

Note: The base peak at m/z 59 is a characteristic fragment for 2-alkoxyalkanes resulting from

alpha-cleavage.[15]
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Experimental Protocols
The following are standard experimental protocols for the acquisition of spectral data for a

liquid sample such as 2-methoxyhexane.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-methoxyhexane in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[16][17][18] The

solution should be homogeneous and free of any particulate matter.

Instrumentation: The data is acquired using a standard NMR spectrometer (e.g., 300-500

MHz).

Acquisition Parameters for ¹H NMR:

Number of Scans: 8-16

Relaxation Delay: 1-2 seconds

Pulse Width: Typically 30-45 degrees

Spectral Width: 0-12 ppm

Acquisition Parameters for ¹³C NMR:

Number of Scans: 128-1024 (or more, depending on concentration)

Relaxation Delay: 2-5 seconds

Pulse Program: Proton-decoupled

Spectral Width: 0-220 ppm

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[19]
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FT-IR Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of 2-methoxyhexane is placed

between two salt plates (e.g., NaCl or KBr) to form a thin film.[20] Alternatively, Attenuated

Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR

crystal.[21][22][23]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Spectral Range: Typically 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-methoxyhexane is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

[24]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

250 °C.[25][26]

Column: A non-polar capillary column (e.g., DB-5ms).

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 2-3 scans/second.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of 2-
methoxyhexane. The mass spectrum corresponding to this peak is then analyzed for its

molecular ion and fragmentation pattern, which can be compared to a spectral library for

confirmation.[27][28]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like 2-methoxyhexane.
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A generalized workflow for the spectroscopic analysis of 2-methoxyhexane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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